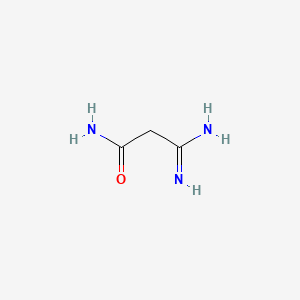

3-Amino-3-iminopropanamide

Description

Properties

IUPAC Name |

3-amino-3-iminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXJMLZFKIUGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-iminopropanamide typically involves the reaction of malononitrile with ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-iminopropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group, resulting in the formation of 3-amino-3-aminopropanamide.

Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamines.

Scientific Research Applications

Reactivity

The compound can act as a nucleophile in biochemical reactions, enabling interactions with enzymes and other biological molecules. This reactivity is crucial for its applications in medicinal chemistry and biochemistry.

Chemistry

3-Amino-3-iminopropanamide serves as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a useful intermediate in organic synthesis.

Synthesis Examples

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Oxo derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Diamines |

| Substitution | Alkyl halides, acyl chlorides | Diverse organic compounds |

Biology

Research has indicated that this compound may play a role in various biochemical pathways. Its interactions with enzymes can lead to modulation of their activity, which is significant for understanding metabolic processes.

Case Study

In a study exploring small molecule mimics of cyclic peptides, derivatives of this compound were shown to exhibit high affinity for mu opioid receptors, indicating potential applications in pain management therapies .

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate. Its unique properties enable it to be a candidate for developing new therapeutic agents.

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties. For example, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines .

Clinical Insight

A study highlighted the synthesis of new compounds based on this compound that demonstrated promising results against specific cancer types, showcasing its potential in drug development .

Industry

In industrial applications, this compound is utilized as a precursor in the production of specialty chemicals. Its versatility allows for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Amino-3-iminopropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and imino groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-amino-3-iminopropanamide, the following table compares it with structurally or functionally related compounds:

Key Comparisons :

Functional Groups and Reactivity: this compound’s amidine group (-C(=NH)-NH₂) distinguishes it from esters (e.g., ethyl 3-amino-3-iminopropanoate) and hydroxylated analogs (e.g., 2-amino-N,3-dihydroxypropanamide). The amidine moiety is highly nucleophilic, enabling participation in cyclization and condensation reactions . Halogenated derivatives (e.g., N-(3-chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide) exhibit enhanced bioactivity due to halogen atoms, which improve membrane permeability and target binding .

Physical Properties: The hydrochloride salt form of this compound increases its stability and solubility in polar solvents compared to neutral analogs . Ethyl 3-amino-3-iminopropanoate likely has lower melting points and higher lipophilicity than the amide due to its ester group, making it suitable for lipid-based formulations .

Applications: this compound is a versatile building block for heterocyclic synthesis (e.g., pyrimidines, triazoles) . Halogenated derivatives are prioritized in drug discovery for their antimicrobial and anticancer properties .

Research Findings and Discrepancies

- Molecular Formula Variations: Some sources report the molecular formula of this compound hydrochloride as C₃H₈ClN₃O (MW 137.57) , while others use C₃H₇ClN₃O (MW 136.56) . This discrepancy may arise from differences in salt-form representation or analytical methods.

- Safety Profiles: Compounds like 2-amino-N,3-dihydroxypropanamide require stringent safety protocols due to irritancy risks , whereas the hydrochloride form of this compound is classified as a research-use-only (RUO) chemical with moderate hazards .

Biological Activity

3-Amino-3-iminopropanamide, also known as malonamamidine hydrochloride, is an organic compound with significant biological properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃H₈ClN₃O

- Molar Mass : 137.57 g/mol

- Melting Point : 174-176 °C

- Boiling Point : 315.4 °C at 760 mmHg

- CAS Number : 34570-17-7

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-obesity research. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound show notable antibacterial effects. For instance, a study evaluated its activity against various bacterial strains:

| Compound | Bacterial Strains Inhibited | MIC Range (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus, MRSA | 25–100 |

| Methyl propanoate derivative | 47% of tested strains | 25–100 |

| Unsubstituted compound | 44% of tested strains | 25–100 |

The most active derivatives inhibited the growth of both aerobic and anaerobic bacteria, with the methyl propanoate derivative showing broad-spectrum activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-obesity Potential

This compound has been studied for its potential role as a DGAT1 inhibitor, which is relevant in the context of obesity treatment. DGAT1 inhibitors are known to reduce triglyceride accumulation in adipocytes, suggesting that this compound may help in managing obesity by modulating lipid metabolism .

The biological activity of this compound can be attributed to its structural features that interact with various biological targets:

- Antibacterial Mechanism : The compound's ability to inhibit bacterial growth is likely due to its interference with bacterial cell wall synthesis or function.

- Enzyme Inhibition : As a DGAT1 inhibitor, it may alter lipid metabolism pathways, leading to reduced fat storage and potential weight loss benefits.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound:

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-iminopropanamide, and how can reaction conditions be systematically optimized?

Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, coupling propionamide derivatives with amidine precursors under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Optimization requires monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yield . Reductive amination or catalytic hydrogenation may also be employed, with Pd/C or Raney nickel as catalysts. Post-synthesis purification via recrystallization (using methanol/ethyl acetate) ensures >95% purity. Systematic optimization involves Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and stoichiometry .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals characteristic peaks for the amidine group (δ 6.8–7.2 ppm) and propionamide backbone (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl resonance at ~170 ppm .

- FT-IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) validate functional groups.

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 210 nm assess purity. Calibration curves using certified reference materials ensure quantification accuracy .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Answer: Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) monitored via HPLC. The compound is hygroscopic; store in airtight containers under nitrogen at –20°C. Lyophilization enhances long-term stability. Degradation products (e.g., hydrolyzed amides) can be identified using LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic or biological activity data be resolved during analysis?

Answer: Contradictions often arise from impurities or solvent effects. For example, residual DMSO in NMR samples may obscure peaks; repeat analysis in deuterated water. In biological assays, use orthogonal methods (e.g., SPR and enzyme inhibition assays) to confirm activity. If data conflicts, apply multivariate analysis (PCA or PLS) to identify confounding variables like buffer composition or cell-line variability .

Q. What in silico strategies predict the reactivity and binding affinity of this compound derivatives?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking (AutoDock Vina): Simulate interactions with target proteins (e.g., enzymes) using crystal structures from the PDB. Adjust force fields (AMBER/CHARMM) to refine binding energy estimates.

- QSAR Models: Train models with PubChem bioactivity data to correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .

Q. What experimental designs address variability in catalytic systems for functionalizing this compound?

Answer: Use response surface methodology (RSM) to optimize heterogeneous catalysis. For Pd-mediated cross-coupling, variables include catalyst loading (1–5 mol%), ligand type (e.g., XPhos), and solvent (DMF/toluene). Monitor reaction progress via GC-MS and compare turnover numbers (TON) across conditions. High-throughput screening with microreactors accelerates parameter space exploration .

Q. How can researchers mitigate batch-to-batch variability in biological activity assays?

Answer: Standardize assay protocols:

- Positive/Negative Controls: Include reference inhibitors (e.g., methotrexate for DHFR assays) and vehicle-only samples.

- Normalization: Express activity as % inhibition relative to controls.

- Replicates: Perform triplicate runs with blinded analysis. Statistical tools (Grubbs’ test) identify outliers. If variability persists, validate via orthogonal assays (e.g., isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.